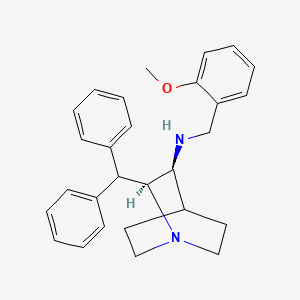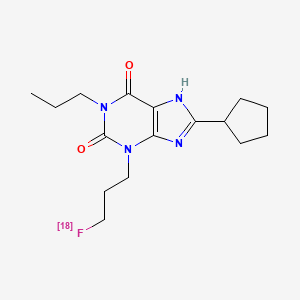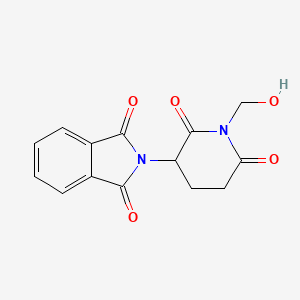
6-chloro-N-(4-ethoxyphenyl)-2-methylquinolin-4-amine
Vue d'ensemble
Description
6-Chloro-N-(4-ethoxyphenyl)-2-methyl-4-quinolinamine is a chemical compound . Unfortunately, there is limited information available about this compound in the public domain.
Molecular Structure Analysis
The molecular formula of 6-chloro-N-(4-ethoxyphenyl)-2-methyl-4-quinolinamine is C18H18Cl2N2O. It has an average mass of 349.254 Da and a monoisotopic mass of 348.079620 Da .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 6-chloro-N-(4-ethoxyphenyl)-2-methyl-4-quinolinamine .Applications De Recherche Scientifique
Anticancer Potential
The compound 6-chloro-N-(4-ethoxyphenyl)-2-methylquinolin-4-amine and its derivatives have been studied for their potential in anticancer therapy. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a related compound, has shown promising results as an apoptosis inducer and anticancer agent, particularly notable for its high blood-brain barrier penetration and efficacy in various cancer models (Sirisoma et al., 2009).
Antimicrobial Activity
The antimicrobial properties of quinoline derivatives, including those related to 6-chloro-N-(4-ethoxyphenyl)-2-methylquinolin-4-amine, have been explored. Secondary and tertiary amines bearing 2-chloro-6-methylquinoline showed significant antifungal and antibacterial activities against various strains, highlighting the compound's potential in antimicrobial applications (Kumar et al., 2011).
Pharmacological Effects on Blood Pressure and Respiration
The pharmacological effects of isoquinoline derivatives on blood pressure, respiration, and smooth muscle have been studied, suggesting potential therapeutic applications. This includes the observation that ethoxy groups in compounds like 6-chloro-N-(4-ethoxyphenyl)-2-methylquinolin-4-amine can influence these physiological actions (Fassett & Hjort, 1938).
Fluorescence Properties in Biochemistry
Quinoline derivatives, including those related to the compound , have been synthesized and evaluated for their fluorescence properties. This is particularly relevant in biochemistry for studying various biological systems (Kadrić et al., 2014).
Corrosion Inhibition
The compound and its derivatives have also been investigated for their corrosion inhibition properties. For instance, certain quinoline derivatives have been found to be effective in inhibiting the corrosion of mild steel in hydrochloric acid solutions, suggesting potential applications in material science (Prabhu et al., 2008).
Propriétés
IUPAC Name |
6-chloro-N-(4-ethoxyphenyl)-2-methylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O/c1-3-22-15-7-5-14(6-8-15)21-18-10-12(2)20-17-9-4-13(19)11-16(17)18/h4-11H,3H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNAQPVPGUVZAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC(=C2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-2-[3-[(3S)-1-[2-(4-propan-2-ylphenyl)acetyl]piperidin-3-yl]phenoxy]propanoic acid](/img/structure/B1669567.png)

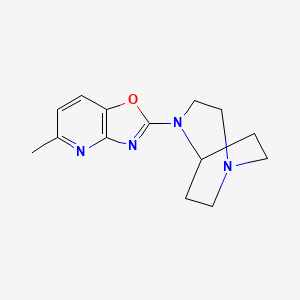

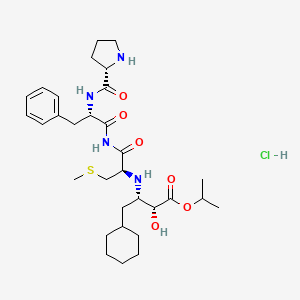
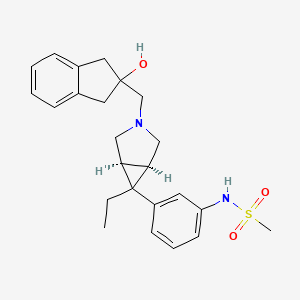
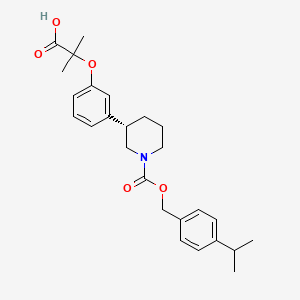
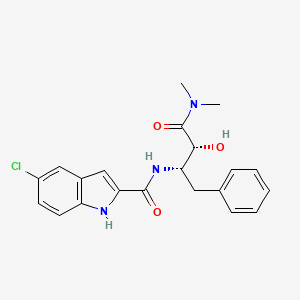
![3-[4-(2-Methyl-imidazo[4,5-C]pyridin-1-YL)benzyl]-3H-benzothiazol-2-one](/img/structure/B1669578.png)
